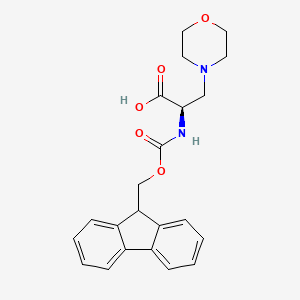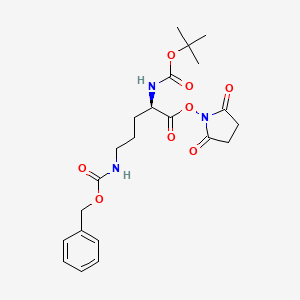![molecular formula C14H27NO5 B6309200 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid CAS No. 2108305-02-6](/img/structure/B6309200.png)
3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(t-Butoxycarbonyl)[3-(propan-2-yloxy)propyl]amino]propanoic acid, also known as t-Boc-Phe-OH, is an amino acid used in peptide synthesis. It is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It is a versatile building block for peptide synthesis and can be used in the synthesis of peptides, proteins, and other biological molecules.
Mechanism of Action
T-Boc-Phe-OH is an amino acid derivative that is used in peptide synthesis. It is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It is a versatile building block for peptide synthesis and can be used in the synthesis of peptides, proteins, and other biological molecules.
Biochemical and Physiological Effects
T-Boc-Phe-OH is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It has been shown to be involved in a variety of biochemical and physiological processes, including the regulation of gene expression, protein folding, and the modulation of cell signaling pathways. It has also been shown to be involved in the regulation of metabolic pathways, and to have a role in the development and maintenance of the immune system.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid in laboratory experiments include its versatility, its ability to be used in a variety of peptide synthesis methods, and its availability in a variety of forms. It is also relatively inexpensive and easy to use. However, there are some limitations to the use of this compound in laboratory experiments. It is sensitive to hydrolysis and oxidation, and can be unstable at high temperatures. It is also susceptible to racemization and can be difficult to purify.
Future Directions
The future directions for 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid include the development of new synthetic methods for its synthesis, the development of new applications for its use, and the exploration of its potential as a therapeutic agent. Additionally, further research into its biochemical and physiological effects is needed to better understand its role in biological processes. Other future directions include the development of new methods for its purification and the exploration of its use as a tool for the study of protein structure and function.
Synthesis Methods
The synthesis of 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid is achieved by the condensation of the carboxylic acid of phenylalanine with t-butyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified by column chromatography. The product is then hydrolyzed to yield the desired this compound.
Scientific Research Applications
T-Boc-Phe-OH is used in a variety of scientific research applications. It is used in peptide synthesis, as a model compound for the study of protein structure and function, and as a substrate for the synthesis of peptides and proteins. It is also used in the development of new drugs, as a reagent for the synthesis of peptide-based drugs, and as a substrate for the synthesis of peptide-based vaccines.
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(3-propan-2-yloxypropyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-11(2)19-10-6-8-15(9-7-12(16)17)13(18)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRINNOTRMTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












amino}propanoic acid](/img/structure/B6309203.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)